(2-(M-Tolyl)oxazol-4-YL)methanamine
Description
Structure
3D Structure
Properties
CAS No. |
885273-21-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H12N2O/c1-8-4-3-5-9(6-8)11-13-10(12-2)7-14-11/h3-7,12H,1-2H3 |
InChI Key |
CZZIJDAFAQXNRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)CN |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)NC |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Transformation Pathways
Elucidation of Reaction Mechanisms for Oxazole (B20620) Ring Formation
The construction of the oxazole ring is a cornerstone of synthesizing derivatives like (2-(m-Tolyl)oxazol-4-yl)methanamine. Classical methods such as the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, provide a foundational pathway. pharmaguideline.com Other significant routes include the reaction of α-halo ketones with primary amides and the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com
Cycloaddition reactions are powerful methods for constructing heterocyclic rings. In the context of oxazole synthesis, [3+2] cycloaddition reactions are particularly relevant. For instance, the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne can yield a substituted oxazole. researchgate.net Hypervalent iodine reagents are often employed to facilitate such oxidative cycloadditions. researchgate.netnsf.govthieme-connect.com
The oxazole ring itself can participate as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. pharmaguideline.comnih.gov This reactivity is enhanced by electron-donating substituents on the oxazole ring. pharmaguideline.com The reaction of an oxazole with a dienophile, such as an alkyne or alkene, can lead to the formation of pyridine (B92270) or furan (B31954) derivatives after the initial adduct undergoes further transformations. pharmaguideline.comthieme-connect.com For example, the photo-oxidation of oxazole proceeds through a [4+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate. nih.gov
The elucidation of reaction mechanisms relies heavily on the characterization and detection of transient intermediates. In the Robinson-Gabriel synthesis, the key intermediate is the α-acylamino ketone, which undergoes cyclodehydration to form the oxazole ring. pharmaguideline.com
In cycloaddition reactions, the initial adducts are the primary intermediates. For example, in the Diels-Alder reaction of oxazoles, endo- and exo-adducts can be formed. clockss.org In photo-oxidation reactions involving singlet oxygen, endoperoxide and dioxetane intermediates are formed, which subsequently decompose to yield ring-cleaved products like triamides. nih.gov The detection and characterization of these intermediates are typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often at low temperatures to trap the transient species.
Catalysts play a pivotal role in directing the course of oxazole synthesis, influencing both reaction rates and selectivity.
Acid Catalysis : Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are commonly used to promote the cyclization and dehydration steps in methods like the Robinson-Gabriel synthesis. pharmaguideline.com
Lewis Acid Catalysis : Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), as well as copper and europium-based catalysts, can modulate the pathway of cycloaddition reactions. nsf.govthieme-connect.com They can enhance the reactivity of the substrates and influence the stereochemical outcome of the reaction.
Dehydrating Agents : Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are frequently used to facilitate the final dehydration step to form the aromatic oxazole ring. pharmaguideline.com
Transition Metal Catalysis : Vanadium complexes have been utilized as catalysts in polymerization reactions involving oxazole-containing ligands, demonstrating the influence of the oxazole motif on catalytic activity. mdpi.com
Stereochemical Considerations in Synthetic Transformations
Stereochemistry is a critical aspect when chiral centers are present or created during the synthesis of oxazole derivatives. In the case of this compound, the methanamine substituent is at the C4 position of the oxazole ring. If the synthesis starts from a chiral precursor, or if a chiral catalyst is used, it is possible to achieve stereocontrol and synthesize specific enantiomers or diastereomers. The intramolecular Diels-Alder reactions of oxazoles have been effectively used to synthesize complex, stereochemically rich natural products. thieme-connect.com However, specific stereochemical studies for the synthesis of this compound are not extensively documented in the literature.
Reaction Kinetics and Thermodynamics of Key Steps
The kinetics and thermodynamics of the elementary steps in the formation and transformation of oxazoles provide quantitative insights into the reaction mechanism. Studies on the oxidation of the parent oxazole ring by hydroxyl (OH) radicals and singlet oxygen (¹O₂) have provided valuable data.
The reaction of oxazole with OH radicals, a key process in atmospheric chemistry, has been studied using computational methods. rsc.orgresearchgate.net The results indicate that the addition of the OH radical to the carbon atoms of the ring is kinetically favored over hydrogen abstraction. rsc.org
The photo-oxidation of oxazole by singlet oxygen has also been investigated, revealing the activation energies for the formation of various intermediates and products. nih.gov
Table 1: Calculated Kinetic Parameters for the Photo-oxidation of Oxazole
| Reaction Step | Activation Energy (Ea) in kJ/mol |
|---|---|
| P1 → P4 Isomerization | 80 |
This data, computed at B3LYP/6–311++g(2df,2p), represents the unimolecular isomerization of an intermediate in the photo-oxidation of the parent oxazole ring and serves as the rate-determining step. nih.gov
These studies highlight the stability and degradation pathways of the oxazole core, which are relevant to the reactivity of derivatives like this compound.
Reactivity Profile of the Oxazole Core
The oxazole ring in this compound exhibits a distinct reactivity profile, characterized by its aromatic nature, the presence of two heteroatoms, and the influence of its substituents. pharmaguideline.comnih.gov
Basicity : The nitrogen atom at position 3 imparts weak basicity to the oxazole ring, allowing it to form salts with strong acids. pharmaguideline.com
Electrophilic Substitution : The oxazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the heteroatoms. When such reactions do occur, they are favored at the C4 position, followed by C5 and then C2. The presence of electron-releasing groups facilitates these substitutions. pharmaguideline.com
Nucleophilic Substitution : Nucleophilic attack on the oxazole ring is also generally difficult. However, it can occur at the C2 position, especially if the ring is substituted with electron-withdrawing groups at C4 or if C2 bears a good leaving group like a halogen. pharmaguideline.com
Cycloaddition Reactions : As a diene, the oxazole ring readily participates in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.comclockss.org This reactivity is a key feature for further functionalization.
Oxidation and Ring Cleavage : The oxazole ring can be cleaved under oxidative conditions. nih.gov For example, reaction with singlet oxygen leads to the formation of triamides through the decomposition of dioxetane intermediates. nih.gov Ozonolysis also results in ring cleavage. clockss.org
The m-tolyl group at the C2 position of this compound is a weakly electron-donating group, which can influence the electron density of the ring and its susceptibility to electrophilic attack. The aminomethyl group at C4 can also modulate the ring's reactivity.
Table 2: Summary of Oxazole Reactivity
| Reaction Type | Position(s) of Reactivity | Influencing Factors |
|---|---|---|
| Protonation (Basicity) | N3 | Weak base, forms salts with acids. pharmaguideline.com |
| Electrophilic Substitution | C4 > C5 > C2 | Difficult unless electron-releasing substituents are present. pharmaguideline.com |
| Nucleophilic Substitution | C2 | Difficult, facilitated by electron-withdrawing groups or leaving groups at C2. pharmaguideline.com |
| Cycloaddition (Diels-Alder) | Acts as a diene | Facilitated by electron-donating substituents. pharmaguideline.com |
| Oxidation | Ring Cleavage | Leads to products like triamides. nih.gov |
Electrophilic Aromatic Substitution (EAS) Patterns
The m-tolyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is primarily directed by the electronic effects of the methyl group and the oxazole ring attached to the phenyl ring. wikipedia.org
The possible positions for electrophilic attack on the m-tolyl ring are C-2', C-4', C-5', and C-6'. The directing effects of the existing substituents are summarized in the table below.
| Position | Influence of Methyl Group (at C-3') | Influence of Oxazole Group (at C-1') | Predicted Outcome |
| C-2' | Ortho, Activating | Ortho, Deactivating | Possible, but sterically hindered |
| C-4' | Para, Activating | Meta, Deactivating | Major Product |
| C-5' | Meta, Deactivating | Para, Deactivating | Minor Product |
| C-6' | Ortho, Activating | Ortho, Deactivating | Possible, but sterically hindered |
Based on the combined electronic and steric effects, electrophilic substitution is most likely to occur at the C-4' position, which is para to the activating methyl group and meta to the deactivating oxazole ring. The C-2' and C-6' positions, being ortho to both groups, are sterically hindered. The C-5' position is meta to the activating methyl group, making it less favored.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily (2-(4-Nitro-3-methylphenyl)oxazol-4-yl)methanamine.
Nucleophilic Attack Pathways
Nucleophilic attack on the this compound molecule can occur at several sites. The oxazole ring, being an electron-deficient heterocycle, is a potential target for nucleophiles, particularly at the C-2 and C-5 positions.
The susceptibility of the oxazole ring to nucleophilic attack is generally low and often requires the presence of a good leaving group or activation by quaternization of the ring nitrogen. In the absence of such features, direct nucleophilic attack on the oxazole ring of this compound is challenging. However, if a suitable leaving group were present at the C-2 or C-5 position of the oxazole ring, nucleophilic aromatic substitution (SNAr) could be envisioned. rsc.org
Another potential site for nucleophilic attack is the benzylic carbon of the methanamine moiety, especially if the amine nitrogen is protonated or converted into a better leaving group.
The table below outlines potential nucleophilic attack pathways.
| Nucleophile | Site of Attack | Potential Product | Conditions |
| Strong Nucleophile (e.g., organometallic reagent) | C-2 of oxazole ring | Ring-opened product | Harsh conditions |
| Amine | Carbonyl group (if formed by oxidation of methanamine) | Imine | Oxidation followed by condensation |
| Hydroxide | C-2 of oxazole ring | Ring-opened product | Basic hydrolysis |
Ring-Opening and Rearrangement Reactions (e.g., Cornforth rearrangement)
Oxazole rings can undergo a variety of rearrangement reactions, the most notable being the Cornforth rearrangement. The Cornforth rearrangement is a thermal isomerization of 4-acyloxazoles, where the acyl group at C-4 and the substituent at C-5 exchange positions. wikipedia.orgyoutube.com This reaction proceeds through a nitrile ylide intermediate formed by a concerted, pericyclic ring-opening of the oxazole. wikipedia.orgchem-station.com
For this compound itself, the classic Cornforth rearrangement is not directly applicable as it lacks a C-4 acyl group and a C-5 substituent. However, derivatives of this compound, for instance, where the methanamine moiety is oxidized to a carbonyl group, could potentially undergo such rearrangements if a substituent is introduced at the C-5 position of the oxazole ring.
The general mechanism of the Cornforth rearrangement involves:
Thermal electrocyclic ring-opening of the oxazole to a nitrile ylide intermediate.
Rotation around the C-C bond in the ylide.
Electrocyclic ring-closure to form the rearranged oxazole.
The feasibility of the rearrangement is dependent on the relative stabilities of the starting oxazole and the rearranged product, as well as the stability of the nitrile ylide intermediate. wikipedia.org
Reactivity of the Methanamine Moiety
Nitrogen Basicity and Nucleophilicity
The nitrogen atom of the primary amine in the methanamine moiety possesses a lone pair of electrons, rendering it both basic and nucleophilic.
Basicity: The basicity of the amine is a measure of its ability to accept a proton. The pKa of the conjugate acid of a typical primary alkylamine is around 10-11. The presence of the electron-withdrawing oxazole ring adjacent to the aminomethyl group is expected to decrease the basicity of the amine to some extent due to the inductive effect (-I effect) of the ring. However, this effect is transmitted through a methylene (B1212753) spacer, so the reduction in basicity is not expected to be as pronounced as in cases where the amine is directly attached to the aromatic ring.
Nucleophilicity: The nucleophilicity of the amine refers to its ability to donate its lone pair of electrons to an electrophilic carbon atom. Primary amines are generally good nucleophiles. mdpi.com The nucleophilicity of the methanamine in this compound allows it to participate in a variety of reactions, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).
The table below compares the expected basicity of the methanamine nitrogen with related structures.
| Compound | Structural Features | Expected pKa of Conjugate Acid |
| Ethylamine | Simple primary amine | ~10.8 |
| Benzylamine | Amine attached to a methylene group, which is attached to a phenyl ring | ~9.3 |
| This compound | Amine attached to a methylene group, which is attached to an electron-withdrawing oxazole ring | Expected to be slightly lower than benzylamine |
α-C-H Activation and Functionalization
The C-H bonds on the methylene carbon (α-carbon) adjacent to the nitrogen of the methanamine group are generally not highly acidic. However, under certain conditions, they can be activated for functionalization.
One possible pathway for α-C-H activation is through the formation of an imine intermediate. Oxidation of the primary amine to an imine would increase the acidity of the α-C-H bonds, making them susceptible to deprotonation by a strong base. The resulting carbanion could then react with various electrophiles, allowing for the introduction of new functional groups at the α-position.
Another approach for α-C-H functionalization could involve directed metalation, where the amine nitrogen coordinates to a metal catalyst, directing the activation of a nearby C-H bond. While specific examples for this compound are not documented, C-H activation is a powerful tool in modern organic synthesis for the efficient construction of complex molecules. nih.gov
Potential α-C-H functionalization reactions could include:
Alkylation: Introduction of an alkyl group.
Arylation: Introduction of an aryl group.
Aldol-type reactions: Reaction with a carbonyl compound.
Computational and Theoretical Chemical Studies of 2 M Tolyl Oxazol 4 Yl Methanamine
Electronic Structure Analysis and Bonding Characteristics
The electronic properties of a molecule are pivotal in determining its chemical behavior. For (2-(m-Tolyl)oxazol-4-yl)methanamine, analyzing its electronic structure reveals key information about its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be primarily localized on the electron-rich regions, such as the methanamine group and the oxazole (B20620) ring, which possess lone pairs of electrons. Conversely, the LUMO is likely distributed over the aromatic m-tolyl ring and the oxazole ring, which can accommodate additional electron density. The specific energies of these orbitals, calculated using methods like Density Functional Theory (DFT), would quantify the molecule's electrophilic and nucleophilic characteristics.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) in Gas Phase | Energy (eV) in Ethanol |
| HOMO | -6.25 | -6.18 |
| LUMO | -1.10 | -1.15 |
| HOMO-LUMO Gap | 5.15 | 5.03 |
Note: The data in this table is illustrative and based on theoretical principles for similar molecules.
The distribution of electron density within this compound is inherently uneven due to the presence of atoms with varying electronegativity, such as oxygen and nitrogen. This non-uniform charge distribution can be visualized using an electrostatic potential (ESP) map. The ESP map highlights regions of negative potential (electron-rich, nucleophilic) and positive potential (electron-poor, electrophilic).
In the case of this compound, the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the methanamine group are expected to be sites of high electron density, appearing as red or yellow on an ESP map. These areas are prone to attack by electrophiles. In contrast, the hydrogen atoms of the methanamine group and the aromatic protons would exhibit a more positive potential, rendering them susceptible to nucleophilic interaction.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static; it is dynamic, with various parts of the molecule able to rotate around single bonds. Conformational analysis and molecular dynamics simulations are powerful tools to explore the potential energy surface of a molecule and identify its most stable conformations.
The rotation of the m-tolyl group and the methanamine group relative to the central oxazole ring is subject to rotational barriers. These barriers arise from steric hindrance and electronic effects as the substituents rotate. rsc.org Calculating these energy barriers provides insight into the flexibility of the molecule and the likelihood of different conformers existing at a given temperature.
The rotation of the bulky m-tolyl group is expected to have a higher rotational barrier compared to the smaller methanamine group. The barrier height is influenced by the interaction between the ortho-protons of the tolyl group and the atoms of the oxazole ring.
Table 2: Hypothetical Rotational Energy Barriers for this compound
| Rotational Bond | Calculated Rotational Barrier (kcal/mol) |
| Oxazole - m-Tolyl | 4.5 |
| Oxazole - Methanamine | 2.1 |
Note: The data in this table is illustrative and based on theoretical principles for similar molecules.
The preferred conformation of this compound can be influenced by its environment, such as in the gas phase versus in a solvent. In the gas phase, intramolecular forces dominate. In solution, intermolecular interactions with solvent molecules also play a significant role. Molecular dynamics simulations can model these different environments and predict the most stable conformations. It is anticipated that in a polar solvent, conformations that expose the polar methanamine and oxazole functionalities to the solvent would be favored.
Reaction Pathway Elucidation using Quantum Chemical Methods
Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction pathway can be assessed.
For this compound, these methods could be employed to study a variety of potential reactions. For instance, the nucleophilic character of the methanamine nitrogen suggests its involvement in reactions with electrophiles. Quantum chemical calculations could identify the transition state structure for such a reaction and determine the activation energy, providing a quantitative measure of the reaction rate. These theoretical investigations are invaluable for understanding the chemical transformations the molecule might undergo.
Transition State Identification and Energy Barrier Calculations
The study of reaction kinetics and mechanisms relies heavily on the characterization of transition states and the calculation of associated energy barriers. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) are instrumental in mapping out potential reaction pathways. These calculations can, for instance, elucidate the rotational barriers of the tolyl group or the inversion barrier of the amine group.
A hypothetical study on the rotational barrier of the C-C bond connecting the oxazole and tolyl rings would involve optimizing the ground state geometry and then systematically rotating the tolyl group to find the highest energy conformation, which represents the transition state. The energy difference between these two states is the rotational energy barrier.
Table 1: Hypothetical Rotational Energy Barriers for this compound
| Parameter | Ground State (Staggered) | Transition State (Eclipsed) | Energy Barrier (kcal/mol) |
| Dihedral Angle (C-C-C-C) | 35° | 0° | 3.5 |
| Relative Energy (kcal/mol) | 0.0 | 3.5 |
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Reaction Mechanism Predictions and Validation
Computational chemistry is a powerful tool for predicting the most likely mechanisms of chemical reactions. For this compound, one could investigate its formation, such as the condensation reaction between m-tolualdehyde, a suitable amino acid derivative, and a reducing agent. Theoretical calculations can map out the entire reaction coordinate, identifying intermediates and transition states.
The predicted mechanism can be validated by comparing computed activation energies with experimentally determined reaction rates or by identifying predicted intermediates through spectroscopic methods. For example, the predicted mechanism for the synthesis of the title compound might involve the formation of an oxazoline (B21484) intermediate, which is then oxidized to the oxazole.
Table 2: Hypothetical Reaction Steps and Calculated Energies for the Formation of this compound
| Reaction Step | Reactants | Products | ΔG (kcal/mol) |
| 1. Imine Formation | m-Tolualdehyde + Serine methyl ester | Imine intermediate | -5.2 |
| 2. Cyclization | Imine intermediate | Oxazoline intermediate | -12.7 |
| 3. Oxidation | Oxazoline intermediate + Dehydrogenating agent | (2-(m-Tolyl)oxazol-4-yl)carboxylate | -25.1 |
| 4. Amide Formation and Reduction | (2-(m-Tolyl)oxazol-4-yl)carboxylate + Amine | This compound | -8.9 |
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Spectroscopic Property Prediction and Interpretation
Theoretical calculations of spectroscopic properties are indispensable for the structural elucidation of new compounds. By comparing theoretically predicted spectra with experimental data, chemists can confirm the identity and purity of a synthesized molecule.
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
NMR spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.
Discrepancies between theoretical and experimental shifts can point to conformational dynamics or specific solvent effects that were not included in the computational model.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Atom Number (IUPAC) | Predicted Chemical Shift (ppm) |
| ¹H | H (amine) | 1.8 |
| ¹H | H (methylene) | 3.9 |
| ¹H | H (oxazole) | 7.5 |
| ¹H | H (tolyl) | 7.2 - 7.8 |
| ¹H | H (methyl) | 2.4 |
| ¹³C | C (amine) | 40.1 |
| ¹³C | C (oxazole C4) | 138.2 |
| ¹³C | C (oxazole C5) | 125.6 |
| ¹³C | C (oxazole C2) | 161.5 |
| ¹³C | C (tolyl) | 128.0 - 135.0 |
| ¹³C | C (methyl) | 21.3 |
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Vibrational Frequency Analysis (IR, Raman) for Structural Assignment
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical frequency calculations can predict the positions and intensities of vibrational bands, which correspond to specific bond stretches, bends, and torsions. These predictions are crucial for assigning the peaks in an experimental spectrum to particular functional groups.
For this compound, key vibrational modes would include the N-H stretch of the amine, the C=N and C=C stretches of the oxazole ring, and the aromatic C-H stretches of the tolyl group.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch (symmetric) | Amine | 3350 |
| N-H Stretch (asymmetric) | Amine | 3450 |
| C-H Stretch (aromatic) | Tolyl ring | 3050 - 3100 |
| C-H Stretch (aliphatic) | Methylene (B1212753), Methyl | 2850 - 2960 |
| C=N Stretch | Oxazole ring | 1650 |
| C=C Stretch | Oxazole ring | 1580 |
| N-H Bend | Amine | 1600 |
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Intermolecular Interactions and Self-Assembly Propensities (Theoretical Perspective)
The way molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and potential for self-assembly into larger ordered structures.
Hydrogen Bonding Interactions
The primary amine group in this compound can act as a hydrogen bond donor, while the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. These interactions are expected to play a significant role in the molecule's solid-state structure and its interactions with polar solvents.
Computational methods can be used to model these hydrogen bonds, calculating their geometries and energies. For example, a dimeric structure of the molecule held together by hydrogen bonds could be modeled to understand its self-assembly propensity.
Table 5: Hypothetical Hydrogen Bonding Parameters for a Dimer of this compound
| Hydrogen Bond Type | Donor Atom | Acceptor Atom | H---A Distance (Å) | D-H---A Angle (°) | Interaction Energy (kcal/mol) |
| N-H---N | N (amine) | N (oxazole) | 2.1 | 170 | -4.5 |
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Van der Waals and π-π Stacking Interactions
The structure of this compound, featuring both a tolyl group and an oxazole ring, provides ample opportunity for significant van der Waals and π-π stacking interactions. These non-covalent forces are crucial in determining the solid-state packing of the molecule and its interactions with biological macromolecules.
π-π Stacking Interactions: The aromatic tolyl ring and the π-system of the oxazole ring are predisposed to engage in π-π stacking. These interactions are a result of overlapping p-orbitals between adjacent aromatic rings. Computational studies on similar heterocyclic systems demonstrate that the geometry of this stacking can vary, with parallel-displaced and T-shaped arrangements often being energetically more favorable than a direct face-to-face orientation. The presence of the methyl group on the tolyl ring can influence the preferred stacking geometry due to steric hindrance and electronic effects.
Table 1: Key Structural Features for Van der Waals and π-π Stacking Interactions in this compound
| Interacting Moiety | Type of Interaction | Expected Significance |
| Tolyl Ring | π-π Stacking, Van der Waals | High |
| Oxazole Ring | π-π Stacking, Van der Waals | High |
| Methanamine Group | Van der Waals | Moderate |
Dipole-Dipole Interactions
The electronegativity differences between the atoms in the oxazole ring (oxygen and nitrogen) and the presence of the methanamine group create a permanent dipole moment in the this compound molecule. This polarity is a key determinant of its intermolecular interactions.
The dipole moment facilitates head-to-tail alignments of molecules in the solid state, where the positive end of one molecule interacts favorably with the negative end of a neighboring molecule. These dipole-dipole forces, while generally weaker than hydrogen bonds, are stronger than van der Waals forces and contribute significantly to the cohesion and physical properties of the substance. The precise strength of these interactions is dependent on the magnitude of the dipole moments and the relative orientation of the molecules.
Table 2: Estimated Contribution of Different Moieties to the Molecular Dipole of this compound
| Molecular Fragment | Key Atoms | Expected Contribution to Dipole Moment |
| Oxazole Ring | Nitrogen, Oxygen | Significant |
| Methanamine Group | Nitrogen | Moderate |
| Tolyl Group | Carbon, Hydrogen | Minor (primarily inductive effects) |
Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For (2-(m-Tolyl)oxazol-4-yl)methanamine, HRMS would be employed to measure the exact mass of the molecular ion. The molecular formula of this compound is C₁₁H₁₂N₂O.
The theoretical monoisotopic mass of the neutral molecule is calculated to be 188.09496 Da. In a typical HRMS experiment, the compound would be ionized, most commonly forming the protonated molecule [M+H]⁺. The expected exact mass for this ion would be 189.10224 Da. The high resolution of the instrument allows for mass measurements with a precision of a few parts per million (ppm), which provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides crucial information about the compound's structure. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the oxazole (B20620) ring. The fragmentation of the tolyl group would also produce signature ions.
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |
| [M+Na]⁺ | C₁₁H₁₂N₂ONa⁺ | 211.08418 |
| [M+K]⁺ | C₁₁H₁₂N₂OK⁺ | 227.05812 |
| [M-H]⁻ | C₁₁H₁₁N₂O⁻ | 187.08768 |
This table presents predicted m/z values for common adducts of (2-(p-tolyl)oxazol-4-yl)methanamine, a closely related isomer, which are expected to be very similar for the m-tolyl isomer. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all the proton and carbon signals of this compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons of the m-tolyl group, the single proton on the oxazole ring, the methylene (B1212753) protons of the methanamine group, the amine protons, and the methyl protons of the tolyl group. The splitting patterns (multiplicity) of these signals would reveal the number of adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, part of a heteroaromatic ring). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the oxazole ring and the primary amine.
2D NMR experiments are crucial for establishing the connectivity between atoms. researchgate.netprinceton.eduyoutube.comsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to identify adjacent protons, for example, within the m-tolyl ring and to confirm the connectivity between the methylene and amine protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, it would show correlations between the protons of the m-tolyl ring and the carbon of the oxazole ring to which it is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.
For this compound, key vibrational bands would include:
N-H stretching vibrations of the primary amine, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic and aliphatic groups, typically in the 2800-3100 cm⁻¹ region.
C=N and C=C stretching vibrations of the oxazole and tolyl rings, expected in the 1450-1650 cm⁻¹ region.
C-O stretching vibrations of the oxazole ring.
The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the crystal packing. The absolute configuration of chiral molecules can also be determined using this method. nih.gov
Chromatographic Techniques for Separation and Purity Analysis in Research Context (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds. A suitable reversed-phase or normal-phase HPLC method would be developed to separate this compound from any potential impurities. A UV detector is commonly used for detection, as the aromatic rings in the molecule will absorb UV light. The purity of a sample can be determined by the relative area of the peak corresponding to the target compound.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity assessment. The compound is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
The choice between HPLC and GC would depend on the physical properties of this compound. Given the presence of the polar amine group, HPLC is likely to be the more suitable technique.
Chemical Reactivity and Derivatization Studies of the Oxazole Methanamine Core
Functional Group Interconversions of the Methanamine Moiety
The primary amine of the methanamine group is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Acylation and Sulfonylation
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with acylating and sulfonylating agents.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), is expected to yield the corresponding amides. The reaction proceeds through a nucleophilic acyl substitution mechanism. A variety of acyl groups can be introduced, allowing for the modulation of the compound's physicochemical properties. For instance, reaction with acetyl chloride would yield N-((2-(m-tolyl)oxazol-4-yl)methyl)acetamide.
Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base, would afford the corresponding sulfonamides. These derivatives are often more stable and can exhibit distinct biological activities compared to their acylated counterparts.
A general representation of these reactions is depicted below:
| Reagent | Product |
| Acyl Halide (R-CO-Cl) | N-((2-(m-tolyl)oxazol-4-yl)methyl)amide |
| Sulfonyl Halide (R-SO2-Cl) | N-((2-(m-tolyl)oxazol-4-yl)methyl)sulfonamide |
Alkylation and Arylation at Nitrogen
The nitrogen atom of the methanamine moiety can also undergo alkylation and arylation, leading to the formation of secondary and tertiary amines, or N-aryl derivatives.
Alkylation: N-alkylation can be achieved by reacting the primary amine with alkyl halides. This reaction typically proceeds via nucleophilic substitution. However, polyalkylation is a common side reaction, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To control the degree of alkylation, reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), can be employed to selectively produce secondary or tertiary amines.
Arylation: The introduction of an aryl group onto the nitrogen atom, known as N-arylation, can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide (e.g., aryl bromide or iodide) and a palladium or copper catalyst. This method provides a powerful tool for creating a diverse range of N-aryl derivatives.
Formation of Imines and Amides
Imines (Schiff Bases): The primary amine can readily condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of the C=N double bond is a reversible process.
Amides: As previously mentioned in the acylation section, amides can be readily formed. In addition to using acyl halides, amide bonds can also be formed by coupling the amine with a carboxylic acid using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method is widely used in peptide synthesis and offers a milder alternative to the use of acyl halides.
Transformations of the Oxazole (B20620) Ring
The oxazole ring, while aromatic, possesses a unique reactivity pattern that allows for various transformations, including modifications of its substituents and conversion to other heterocyclic systems.
Substituent Modifications on the Aromatic System
The oxazole ring is generally considered to be electron-rich. Electrophilic aromatic substitution reactions on the oxazole ring are known to occur, although the regioselectivity is influenced by the existing substituents. The presence of the m-tolyl group at the 2-position and the methanamine group at the 4-position will influence the position of further substitution. The tolyl group is an electron-donating group, which can activate the ring towards electrophilic attack. The aminomethyl group, after potential protection, can also influence the electron density of the ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Ring Transformations and Conversions to Other Heterocycles (e.g., pyrrole, pyrimidine (B1678525), imidazole)rsc.org
The oxazole ring can serve as a synthon for the construction of other five- and six-membered heterocyclic systems through various ring transformation reactions. rsc.org These reactions often involve a ring-opening step followed by a recyclization cascade.
Conversion to Pyrroles: The transformation of oxazoles into pyrroles can be achieved through various methods, often involving a Diels-Alder reaction with a suitable dienophile followed by a retro-Diels-Alder reaction or through rearrangement pathways.
Conversion to Pyrimidines: Oxazoles can be converted to pyrimidines by reaction with sources of ammonia (B1221849) or amines at elevated temperatures, often in the presence of a catalyst. This transformation typically involves a nucleophilic attack on the oxazole ring, leading to ring opening and subsequent cyclization to form the pyrimidine core.
Conversion to Imidazoles: The conversion of oxazoles to imidazoles can be accomplished by reaction with ammonia or primary amines, often under high pressure and temperature. This reaction proceeds via a ring-opening and recyclization mechanism. rsc.org
These ring transformation reactions provide a powerful strategy for diversifying the heterocyclic core of the molecule, opening up avenues for the synthesis of novel compounds with potentially different biological activities.
Redox Chemistry of the Compound
The redox behavior, encompassing both oxidation and reduction, is a fundamental aspect of a compound's chemical character. It dictates its stability under various chemical environments and its potential to participate in electron transfer processes.
Oxidation Pathways
A review of scientific databases and literature reveals a lack of specific studies on the oxidation pathways of (2-(m-Tolyl)oxazol-4-yl)methanamine. The primary amine and the oxazole ring are both susceptible to oxidation; however, without experimental data, any discussion of potential oxidation products, be it through metabolic processes or synthetic reagents, remains speculative. The tolyl group might also undergo oxidation under harsh conditions, but no specific research has been published to confirm this for the title compound.
Reduction Strategies
Similarly, there is no available research detailing specific reduction strategies for this compound. While the oxazole ring can, in some cases, be susceptible to reduction, specific conditions and resulting products for this particular molecule have not been documented.
Photochemical Transformations and Stability
The study of photochemical transformations investigates how a molecule interacts with light, which can lead to isomerization, degradation, or other reactions. The stability of a compound under UV-Vis light is crucial for its application in materials science and other fields.
Currently, there are no published studies focusing on the photochemical transformations or the photostability of this compound. While research exists on the photophysics of other oxazole derivatives, which sometimes exhibit fluorescence and can undergo photoisomerization, this information cannot be directly extrapolated to the title compound without specific experimental validation. nih.govacs.orgrsc.org
Development of Conjugates and Advanced Materials Precursors
The primary amine handle on this compound makes it a theoretical candidate for the development of conjugates and as a precursor for advanced materials. The amine group could be functionalized to link the molecule to other chemical entities or to be incorporated into polymeric structures.
Despite this potential, a thorough search of the scientific literature did not yield any studies where this compound has been explicitly used for the development of such conjugates or materials. While related oxazole and oxadiazole compounds are noted for their use in materials science, particularly for their electronic and photoluminescent properties, the application of this specific isomer has not been reported. mdpi.com
Future Research Directions and Unexplored Avenues for 2 M Tolyl Oxazol 4 Yl Methanamine Research
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. For (2-(M-Tolyl)oxazol-4-YL)methanamine, which possesses a chiral center at the methanamine-bearing carbon if further substituted, the development of stereoselective synthetic routes is a key area for future research. Current synthetic methods for oxazoles often result in racemic mixtures. wikipedia.org Future work could focus on:
Chiral Auxiliaries: Employing chiral auxiliaries attached to either the tolyl moiety or the aminomethyl precursor to direct the stereochemical outcome of the cyclization reaction that forms the oxazole (B20620) ring.
Asymmetric Catalysis: Designing chiral catalysts, such as transition metal complexes with chiral ligands, that can induce enantioselectivity in the formation of the oxazole or in a subsequent resolution step.
Enzymatic Resolutions: Investigating the use of enzymes to selectively react with one enantiomer of a racemic mixture of this compound or its precursors, allowing for the separation of the desired enantiomer.
Exploration of Advanced Catalytic Systems for Efficient Synthesis
The efficiency and sustainability of chemical synthesis are of paramount importance. While various methods exist for the synthesis of the oxazole ring, future research should aim to develop more advanced and efficient catalytic systems. organic-chemistry.orgnih.gov This includes:
Novel Metal Catalysts: Investigating the use of earth-abundant and non-toxic metals like iron, copper, or bismuth as catalysts to replace traditional precious metal catalysts like palladium or rhodium. organic-chemistry.org
Photoredox Catalysis: Exploring visible-light-mediated photoredox catalysis for the construction of the oxazole ring under mild and environmentally friendly conditions.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer advantages in terms of safety, scalability, and product purity.
In-Depth Mechanistic Studies using Time-Resolved Spectroscopy
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. The formation of the oxazole ring is a complex process involving multiple intermediates. Future research could employ advanced spectroscopic techniques to elucidate these mechanisms.
Time-resolved photoelectron spectroscopy has been used to study the excited state relaxation pathways of oxazole, revealing rapid ring-opening dynamics. researchgate.netacs.orgnih.gov Similar techniques could be applied to the synthesis of this compound to:
Identify and characterize transient intermediates: This would provide a more complete picture of the reaction pathway.
Determine the kinetics of individual reaction steps: This information would be invaluable for optimizing reaction conditions to favor the formation of the desired product and minimize side reactions.
Understand the role of the catalyst: Spectroscopic studies can shed light on how the catalyst interacts with the reactants and facilitates the reaction.
Integration with Machine Learning for Synthetic Route Prediction
Propose novel and efficient synthetic pathways: This could lead to the discovery of unconventional and more effective methods for its preparation.
Optimize reaction yields and selectivity: By analyzing large datasets, machine learning models can identify the key parameters that influence the outcome of the reaction.
Predict potential challenges and side reactions: This would allow chemists to proactively address potential issues and design more robust synthetic strategies.
Investigation of Theoretical Frameworks for Predicting Compound Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. semanticscholar.org Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure and reactivity of this compound. Future research in this area could focus on:
Mapping the reaction energy landscape: This would help to identify the most favorable reaction pathways and predict the activation energies for different steps.
Predicting spectroscopic properties: Theoretical calculations can aid in the interpretation of experimental spectra and the identification of unknown compounds.
Designing new derivatives with tailored properties: By understanding the structure-property relationships, it may be possible to design new molecules based on the this compound scaffold with specific electronic or chemical properties for various material science applications.
Potential as a Building Block in Complex Chemical Systems
The unique structure of this compound, featuring an aromatic oxazole ring and a reactive aminomethyl group, makes it an attractive building block for the synthesis of more complex chemical systems. Excluding any therapeutic or clinical applications, future research could explore its use in:
Ligand Synthesis: The nitrogen atoms in the oxazole ring and the primary amine can act as coordination sites for metal ions, making it a potential precursor for novel ligands in catalysis or materials science.
Polymer Chemistry: The aminomethyl group can be used as a functional handle to incorporate the this compound unit into polymer chains, potentially leading to materials with interesting optical or electronic properties.
Supramolecular Chemistry: The aromatic and hydrogen-bonding capabilities of the molecule could be exploited to construct complex supramolecular architectures with potential applications in sensing or host-guest chemistry.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (2-(m-Tolyl)oxazol-4-yl)methanamine?
The synthesis typically involves multi-step reactions, starting with the condensation of m-tolyl-substituted precursors with appropriate oxazole-forming reagents. For example, a two-step approach may include:
Cyclization : Reaction of m-tolylacetonitrile derivatives with chloroacetone or similar reagents to form the oxazole core.
Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution.
Key parameters include:
- Temperature : Controlled heating (80–120°C) to avoid side reactions.
- Catalysts : Use of palladium or copper catalysts for coupling steps.
- Purification : Column chromatography or recrystallization to isolate the product.
Yields of 80–85% have been reported using optimized conditions, as observed in analogous oxazole derivatives . Analytical techniques like TLC and NMR are critical for monitoring reaction progress .
Q. Which analytical methods are most reliable for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the oxazole ring and methanamine substituent. For example, the methanamine protons typically appear as a singlet near δ 3.9–4.1 ppm, while aromatic protons from the m-tolyl group resonate between δ 7.1–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C11H12N2O).
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction (using programs like SHELXL) resolves bond lengths and angles .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide the design of bioactive this compound derivatives?
SAR studies focus on modifying substituents to enhance bioactivity:
- Electron-withdrawing groups (e.g., nitro, chloro) on the oxazole ring improve antifungal activity, as seen in pyrimidine carboxamide analogs .
- Methanamine substitution : Introducing bulky groups (e.g., cyclobutyl) can alter receptor binding, as demonstrated in related cyclobutyl(m-tolyl)methanamine derivatives .
Q. Methodology :
Synthesize derivatives with systematic substituent variations.
Test in vitro bioactivity (e.g., antimicrobial, enzyme inhibition).
Perform molecular docking to predict binding modes with target proteins.
Q. How can computational methods resolve contradictions in spectral data or reactivity predictions?
Discrepancies in NMR or reactivity profiles often arise from conformational flexibility or solvent effects. Strategies include:
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify dominant conformers.
- Molecular Dynamics Simulations : Model solvation effects and tautomeric equilibria.
- 2D NMR Techniques : NOESY or HSQC experiments to confirm spatial correlations .
For example, computational modeling explained unexpected upfield shifts in methanamine protons due to ring current effects in related oxazole derivatives .
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
Challenges :
- Low yields in amination steps due to steric hindrance.
- Purification difficulties with polar byproducts.
Q. Solutions :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclization steps.
- Alternative solvents : Switch to greener solvents (e.g., ethanol/water mixtures) to enhance solubility .
- Catalyst Optimization : Immobilized catalysts reduce metal contamination in final products .
Key Considerations for Researchers
- Reproducibility : Document reaction conditions meticulously, including solvent purity and catalyst batch.
- Safety : Handle intermediates (e.g., hydrochlorides) with appropriate PPE due to irritant properties .
- Data Validation : Cross-validate spectral data with computational models to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
